
N-(4-溴苄基)-2-甲基-1-丙胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a bromobenzyl group attached to a propanamine backbone
科学研究应用
N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
作用机制
Target of Action
Similar compounds are known to interact with various receptors or enzymes in the body, affecting their function .
Mode of Action
The mode of action of N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride involves several steps. It is a free radical reaction. NBS stands for N-bromosuccinimide. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·): NBS → S· + ·Br. It is the S· that removes the magenta hydrogen to form succinimide (SH): S· + C6H5CH2CH2H3 → SH + C6H5CH(·)CH2CH3 .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, influenced by factors such as solubility, stability, and the presence of transport proteins .
Result of Action
Similar compounds are known to induce various cellular responses, depending on their targets and the specific biochemical pathways they affect .
Action Environment
The action, efficacy, and stability of N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride can be influenced by various environmental factors. These may include pH, temperature, the presence of other compounds, and specific conditions within the body .
生化分析
Biochemical Properties
N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .
Cellular Effects
N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, it can alter gene expression patterns, resulting in changes in protein synthesis and cellular behavior .
Molecular Mechanism
The molecular mechanism of N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target molecule. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound may degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects and dose-response relationships are critical considerations in evaluating the compound’s safety and efficacy .
Metabolic Pathways
N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, potentially affecting metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations and overall metabolic balance .
Transport and Distribution
The transport and distribution of N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride within cells and tissues are crucial for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization within different cellular compartments can influence its function and efficacy. Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic potential .
Subcellular Localization
N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. The subcellular localization of the compound is a key factor in determining its biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with 2-methyl-1-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include imines and amides.
Reduction Reactions: Products include secondary and tertiary amines.
相似化合物的比较
Similar Compounds
- N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride
- N-(4-Fluorobenzyl)-2-methyl-1-propanamine hydrochloride
- N-(4-Methylbenzyl)-2-methyl-1-propanamine hydrochloride
Uniqueness
N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. This makes it distinct from its chloro, fluoro, and methyl analogs, which may have different electronic and steric effects.
属性
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-9(2)7-13-8-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNQCKWZTMOQCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
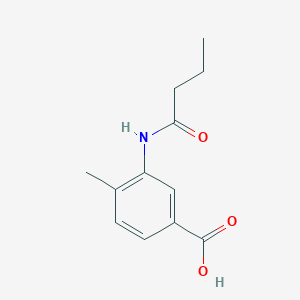

![2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride](/img/structure/B1285114.png)
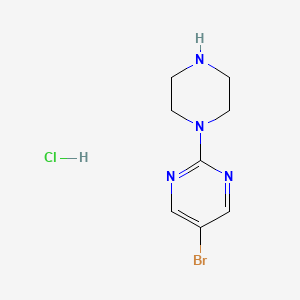
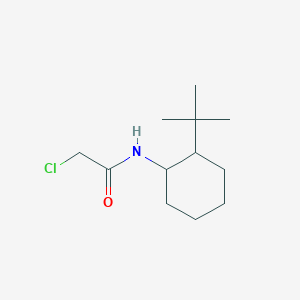
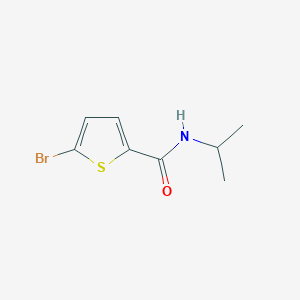
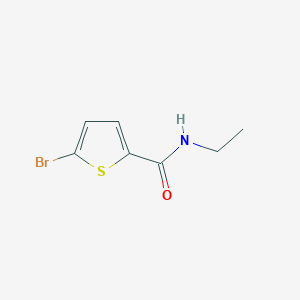
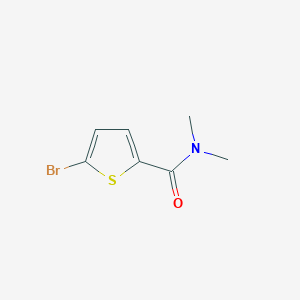
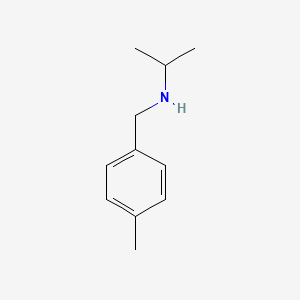
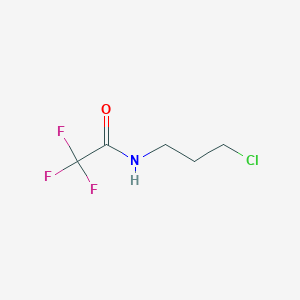

![5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B1285139.png)


